6-Chlorohexyl 2-methylprop-2-enoate
Overview
Description
6-Chlorohexyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H17ClO2. It is also known by its IUPAC name, this compound . This compound is a derivative of methacrylic acid and is characterized by the presence of a chlorohexyl group attached to the methacrylate moiety. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chlorohexyl 2-methylprop-2-enoate typically involves the reaction of hexamethylene oxide with methacryloyl chloride . The reaction is carried out under a nitrogen atmosphere at elevated temperatures, usually around 90°C. After the reaction is complete, the mixture is cooled and filtered to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced filtration and purification techniques is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
6-Chlorohexyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Polymerization: The methacrylate group allows the compound to undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base to facilitate the substitution process.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Polymerization: The major products are polymers with varying molecular weights and properties, depending on the reaction conditions and initiators used.
Scientific Research Applications
6-Chlorohexyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: The compound is used in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential use in medical devices and coatings due to its biocompatibility.
Mechanism of Action
The mechanism of action of 6-chlorohexyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form stable polymers. The methacrylate group plays a crucial role in this process by providing the reactive site for polymerization. The chlorohexyl group can also participate in various chemical reactions, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Hexyl methacrylate: Similar in structure but lacks the chloro group.
2-Ethylhexyl methacrylate: Contains an ethylhexyl group instead of a chlorohexyl group.
Butyl methacrylate: Contains a butyl group instead of a chlorohexyl group.
Uniqueness
6-Chlorohexyl 2-methylprop-2-enoate is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity. This makes it suitable for specialized applications where other methacrylate derivatives may not be as effective .
Properties
IUPAC Name |
6-chlorohexyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO2/c1-9(2)10(12)13-8-6-4-3-5-7-11/h1,3-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJSFGVWWBBFBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569210 | |
Record name | 6-Chlorohexyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45101-66-4 | |
Record name | 6-Chlorohexyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45101-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chlorohexyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chlorohexyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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